molecular formula C18H15N3O5S2 B2747766 (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 477547-98-1

(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide

Cat. No.: B2747766
CAS No.: 477547-98-1
M. Wt: 417.45
InChI Key: OLENLPWRJQWHBH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide is a synthetic organic compound that features a thiazole ring, a nitrothiophene moiety, and an acrylamide group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Thiazole Ring: Starting with a 3,4-dimethoxyphenyl derivative, the thiazole ring can be formed through a cyclization reaction with appropriate sulfur and nitrogen sources.

    Introduction of the Nitrothiophene Moiety: The nitrothiophene group can be introduced via a nitration reaction of a thiophene derivative.

    Formation of the Acrylamide Group: The final step involves the formation of the acrylamide group through a condensation reaction between the thiazole and nitrothiophene intermediates.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties. Researchers can study its effects on various biological systems to understand its potential therapeutic applications.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as drug candidates. The presence of the thiazole and nitrothiophene moieties suggests that it could interact with biological targets in a specific manner, making it a candidate for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide would depend on its specific biological activity. Generally, compounds with similar structures may:

    Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Bind to Receptors: Act as agonists or antagonists to various receptors in the body.

    Modulate Gene Expression: Influence the expression of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-nitrophenyl)acrylamide: Similar structure but with a nitrophenyl group instead of a nitrothiophene group.

    (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylamide: Similar structure but with a methylthiophene group instead of a nitrothiophene group.

Uniqueness

The uniqueness of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide lies in its combination of the thiazole, nitrothiophene, and acrylamide groups. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-25-14-6-3-11(9-15(14)26-2)13-10-27-18(19-13)20-16(22)7-4-12-5-8-17(28-12)21(23)24/h3-10H,1-2H3,(H,19,20,22)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLENLPWRJQWHBH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.